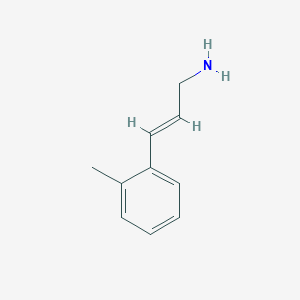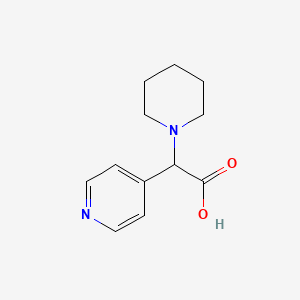![molecular formula C5H10F3NO B12119445 n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine is an organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an ethyl group attached to an amine, along with a trifluoromethoxy group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine typically involves the reaction of ethylamine with a trifluoromethoxy-containing precursor. One common method is the nucleophilic substitution reaction where ethylamine reacts with 2-(trifluoromethoxy)ethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- n-Methyl-[2-(trifluoromethoxy)ethyl]amine
- n-Propyl-[2-(trifluoromethoxy)ethyl]amine
- n-Butyl-[2-(trifluoromethoxy)ethyl]amine
Uniqueness
n-Ethyl-[2-(trifluoromethoxy)ethyl]amine is unique due to the specific combination of the ethyl group and the trifluoromethoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C5H10F3NO |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
N-ethyl-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C5H10F3NO/c1-2-9-3-4-10-5(6,7)8/h9H,2-4H2,1H3 |
Clave InChI |
IUCCXBBDLVDGBT-UHFFFAOYSA-N |
SMILES canónico |
CCNCCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)



![N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)

![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)


![Furo[2,3-d]pyrimidine-5-carboxylic acid, 3-cyclopentyl-3,4-dihydro-6-methyl-4-oxo-](/img/structure/B12119424.png)
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)



